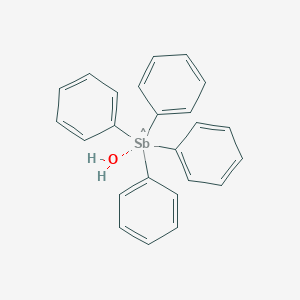
Hydroxytetraphenylantimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxytetraphenylantimony is an organometallic compound with the chemical formula C24H22OSb It is a derivative of antimony, characterized by the presence of four phenyl groups and a hydroxyl group attached to the antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxytetraphenylantimony can be synthesized through the reaction of pentaphenylantimony with water. The reaction typically involves the following steps:
- Dissolution of pentaphenylantimony in an appropriate solvent such as benzene or toluene.
- Addition of water to the solution, leading to the substitution of one phenyl group with a hydroxyl group.
- The reaction mixture is then stirred and heated under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to mix pentaphenylantimony and water.
- Continuous monitoring of reaction conditions such as temperature and pressure to optimize yield.
- Purification of the product through recrystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxytetraphenylantimony undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: Reduction reactions can convert it back to pentaphenylantimony.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogen acids (HCl, HBr) or carboxylic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of antimony(V) oxides or hydroxides.
Reduction: Regeneration of pentaphenylantimony.
Substitution: Formation of tetraphenylantimony halides or carboxylates.
Wissenschaftliche Forschungsanwendungen
Hydroxytetraphenylantimony has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an antileishmanial agent.
Industry: Utilized in the production of antimony-containing polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of hydroxytetraphenylantimony involves its interaction with molecular targets through coordination chemistry. The phenyl groups and hydroxyl group allow it to form complexes with various substrates, influencing their reactivity and stability. The pathways involved include:
Coordination with metal ions: Enhancing catalytic activity.
Interaction with organic molecules: Modifying their chemical properties.
Vergleich Mit ähnlichen Verbindungen
Hydroxytetraphenylantimony can be compared with other organoantimony compounds such as:
Triphenylantimony: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Pentaphenylantimony: Contains an additional phenyl group, leading to different reactivity and applications.
Tetraphenylantimony halides: Similar structure but with halide substituents instead of the hydroxyl group, affecting their chemical behavior.
Uniqueness: this compound’s unique combination of phenyl groups and a hydroxyl group provides distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
19638-16-5 |
|---|---|
Molekularformel |
C24H21OSb |
Molekulargewicht |
447.2 g/mol |
IUPAC-Name |
tetraphenylstibanium;hydroxide |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |
InChI-Schlüssel |
SROFHTWEIJBMNA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |
Key on ui other cas no. |
19638-16-5 |
Verwandte CAS-Nummern |
13371-35-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















